chiral center configuration and stereochemistry of ethyl (s)-4-aminopentanoate
chiral center configuration and stereochemistry of ethyl (s)-4-aminopentanoate
An In-depth Technical Guide to the Chiral Center Configuration and Stereochemistry of Ethyl (S)-4-aminopentanoate
Foreword: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is not a trivial detail; it is a decisive factor governing its biological activity. Most biological targets, such as enzymes and receptors, are inherently chiral, creating a stereospecific environment where they interact preferentially with only one enantiomer of a chiral drug.[1][2] This selective recognition can lead to profound differences in the pharmacology, toxicology, and pharmacokinetics between two enantiomers.[3][4] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its mirror image, the distomer, could be inactive, less potent, or even responsible for adverse effects.[3]
This reality has prompted regulatory bodies, including the U.S. Food and Drug Administration (FDA), to establish stringent guidelines for the development of stereoisomeric drugs.[5][6] These policies underscore the necessity of characterizing the stereochemical composition of a drug substance and developing quantitative assays for individual enantiomers early in the development process.[6][7] Consequently, the ability to synthesize, control, and verify the absolute configuration of chiral building blocks is a cornerstone of modern drug discovery and development. This guide provides a detailed examination of ethyl (S)-4-aminopentanoate, a valuable chiral intermediate, focusing on the definitive assignment of its stereocenter, methodologies for its stereoselective synthesis, and robust analytical protocols for its stereochemical verification.
Part 1: Definitive Stereochemical Assignment of Ethyl (S)-4-aminopentanoate
The unambiguous assignment of the absolute configuration of a chiral center is the foundational step in understanding its stereochemistry. For ethyl (S)-4-aminopentanoate, this assignment is governed by the Cahn-Ingold-Prelog (CIP) priority rules.
The Chiral Center and Application of Cahn-Ingold-Prelog (CIP) Rules
Ethyl 4-aminopentanoate possesses a single stereocenter at the C4 position. To assign its configuration as (S), we must prioritize the four substituents attached to this carbon atom based on atomic number.[8][9]
Step-by-Step Priority Assignment at C4:
-
Identify Substituents: The four groups attached to the chiral carbon (C4) are:
-
Amino group (-NH₂)
-
Ethyl propanoate group (-CH₂CH₂COOEt)
-
Methyl group (-CH₃)
-
Hydrogen atom (-H)
-
-
Prioritize by Atomic Number: We examine the atoms directly bonded to the stereocenter. The atom with the highest atomic number (Z) receives the highest priority.[10][11]
-
Priority 1: The Nitrogen atom of the amino group (-NH₂) has an atomic number of 7.
-
Priority 2 & 3 (Tie-breaker): Both the ethyl propanoate and methyl groups are attached via Carbon atoms (Z=6). To break this tie, we must consider the atoms attached to these carbons.[12][13]
-
The carbon of the ethyl propanoate group (-C H₂CH₂COOEt) is bonded to another Carbon and two Hydrogens (C, H, H).
-
The carbon of the methyl group (-C H₃) is bonded to three Hydrogens (H, H, H).
-
Comparing these lists, Carbon has a higher atomic number than Hydrogen. Therefore, the ethyl propanoate group receives higher priority.
-
-
Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1) and is assigned the lowest priority.
-
Summary of Priorities:
-
-NH₂
-
-CH₂CH₂COOEt
-
-CH₃
-
-H
-
Determine Configuration: To assign the configuration, the molecule is oriented so that the lowest-priority group (the -H atom) points away from the viewer.[9][14] The path from priority 1 to 2 to 3 is then traced. For ethyl (S)-4-aminopentanoate, this path traces a counter-clockwise direction, leading to the (S) designation.[11]
Caption: Cahn-Ingold-Prelog priorities at the C4 stereocenter.
Optical Activity
Chiral molecules have the ability to rotate the plane of polarized light, a phenomenon known as optical activity. This is a measurable physical property quantified as specific rotation ([α]).[15] It is crucial to understand that the sign of the specific rotation (+ for dextrorotatory or - for levorotatory) is determined experimentally and does not have a direct, predictable correlation with the (R) or (S) configuration.[15] The enantiomeric purity of a sample is often determined by comparing its measured specific rotation to that of the pure enantiomer. For example, (S)-(+)-ethyl 3-hydroxybutanoate has a reported specific rotation of +37.2° for a sample with 85% enantiomeric excess.[16]
Part 2: Stereoselective Synthesis Strategies
The production of single-enantiomer drugs is most efficiently achieved through asymmetric synthesis rather than the resolution of racemic mixtures.[1] This approach maximizes yield and avoids complex separation steps. For β-amino esters like ethyl 4-aminopentanoate, several robust stereoselective strategies have been developed.
Overview of Synthetic Methodologies
The synthesis of enantiomerically pure β-amino esters is a well-explored area of organic chemistry, with methods designed to precisely control the formation of the new stereocenter. Key strategies include:
-
Chiral Auxiliary-Mediated Synthesis: This classic approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. A diastereoselective reaction, such as a Reformatsky reaction with an imine derived from (S)-phenylglycinol, creates the desired stereocenter.[17][18] The auxiliary is then cleaved to yield the enantiopure product.[18]
-
Catalytic Asymmetric Synthesis: Modern methods often employ chiral catalysts to induce enantioselectivity. Examples include rhodium(II) prolinate-catalyzed C-H insertion reactions and cooperative catalysis using an isothiourea catalyst with a Brønsted acid.[19][20]
-
Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild conditions. Transaminases (TAs) or engineered dehydrogenases can catalyze the asymmetric amination of keto-acid precursors, such as levulinic acid, to produce chiral γ-amino acids with excellent enantiomeric excess (>99% ee).[21][22] This approach is highly valued for its sustainability.
Example Protocol: Biocatalytic Reductive Amination
The enzymatic synthesis from levulinic acid, a bio-based platform chemical, represents a state-of-the-art, sustainable route to (S)-4-aminopentanoic acid.[22] The following protocol outlines a representative process using an amine dehydrogenase.
Step-by-Step Protocol:
-
Enzyme and Cofactor Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Dissolve the engineered amine dehydrogenase (e.g., an evolved variant from Petrotoga mobilis) and a cofactor regeneration enzyme (e.g., formate dehydrogenase) in the buffer.[22]
-
Reaction Mixture Assembly: In a temperature-controlled reactor, combine the enzyme solution with the substrate (levulinic acid), an amino donor (e.g., ammonium formate), and the necessary cofactor (e.g., NADP⁺).
-
Biocatalytic Conversion: Maintain the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation.[21][22] Monitor the conversion of levulinic acid to (S)-4-aminopentanoic acid using HPLC.
-
Workup and Isolation: Once the reaction reaches completion, terminate it by denaturing the enzymes (e.g., by pH adjustment or heat). Remove the precipitated protein via centrifugation or filtration.
-
Esterification: The resulting (S)-4-aminopentanoic acid can be isolated and then converted to the target ethyl ester through standard Fischer esterification using ethanol and a catalytic amount of acid.
-
Purification: Purify the final product, ethyl (S)-4-aminopentanoate, using column chromatography or distillation to achieve high chemical purity.
Caption: Workflow for the biocatalytic synthesis of the target molecule.
Part 3: Analytical Verification of Stereochemical Integrity
Verifying the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound is a critical quality control step mandated by regulatory agencies.[6][23] Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely used techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct enantiomeric separation is achieved by using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[24][25]
Causality in Method Development: The choice of CSP is paramount. For polar amino esters, macrocyclic glycopeptide-based CSPs (like teicoplanin) and polysaccharide-based CSPs are often effective.[26] Because ethyl 4-aminopentanoate lacks a strong UV chromophore, detection can be challenging. This necessitates either derivatization with a UV-active agent (e.g., 3,5-dinitrobenzoyl chloride) or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).[24]
Protocol: Chiral HPLC Method Development for Enantiomeric Excess (ee) Determination
-
Column Selection: Screen several polysaccharide-based columns (e.g., Chiralpak series) and a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC T).[26]
-
Mobile Phase Screening (Direct Method):
-
Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).[26] For basic analytes like amines, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Reversed Phase (for CHIROBIOTIC column): Use a mobile phase of water, methanol or acetonitrile, and an acidic or basic modifier (e.g., 0.1% formic acid) to control analyte ionization.
-
-
Derivatization (Indirect Method if needed):
-
React the sample with a chiral derivatizing agent to form diastereomers, which can be separated on a standard achiral C18 column.
-
Alternatively, react with an achiral, UV-active agent (e.g., 3,5-dinitrobenzoyl chloride) to improve detection sensitivity on a chiral column.[24]
-
-
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
| Parameter | Normal Phase Method | Reversed Phase Method |
| CSP Type | Polysaccharide (e.g., Amylose Phenylcarbamate) | Macrocyclic Glycopeptide (Teicoplanin) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) | Water / Methanol / Formic Acid (e.g., 20:80:0.1) |
| Additive | 0.1% Diethylamine (for peak shape) | 0.1% Formic Acid (for ionization control) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | ELSD, MS, or UV (after derivatization) | LC-MS |
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy provides an alternative and powerful method for determining enantiomeric purity and can also be used to assign absolute configuration.[27] This technique relies on reacting the chiral amine with a Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride (MTPA-Cl), to form a mixture of diastereomeric amides.[28][29] These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.[30]
Protocol: NMR Analysis using a Chiral Derivatizing Agent
-
Derivatization: In an NMR tube, dissolve a known quantity of the ethyl 4-aminopentanoate sample in a deuterated solvent (e.g., CDCl₃). Add one equivalent of enantiopure (R)-MTPA-Cl and a non-nucleophilic base (e.g., triethylamine).
-
Reaction: Allow the reaction to proceed to completion at room temperature. The CDA converts the (S)- and any contaminating (R)-amine enantiomers into (R,S) and (R,R) diastereomeric amides, respectively.
-
NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. The ¹⁹F NMR is often preferred due to its wide chemical shift range and lack of background signals.[29][31]
-
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton or the -CF₃ group in the two diastereomers. Integrate the signals.
-
Quantification: The ratio of the integrals directly corresponds to the enantiomeric ratio of the original amine sample.
Caption: Workflow for ee% determination using NMR and a chiral derivatizing agent.
Conclusion
The stereochemical integrity of ethyl (S)-4-aminopentanoate is not merely a matter of chemical nomenclature but a critical parameter that dictates its utility and value in the synthesis of enantiomerically pure active pharmaceutical ingredients. A thorough understanding, grounded in the fundamental principles of the Cahn-Ingold-Prelog rules, is essential for its correct identification. The successful application of advanced synthetic strategies, particularly sustainable biocatalytic routes, enables its production with exceptional stereocontrol. Finally, the rigorous application of orthogonal analytical techniques, such as chiral HPLC and NMR spectroscopy, provides the self-validating system required to assure its enantiomeric purity, meeting the exacting standards of the pharmaceutical industry and ensuring the development of safer, more effective medicines.
References
-
The Significance of Chirality in Drug Design and Development. National Center for Biotechnology Information. [Link]
-
Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. PubMed. [Link]
-
The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. ACS Medicinal Chemistry Letters. [Link]
-
New class of chiral molecules offers strong stability for drug development. University of Geneva. [Link]
-
The significance of chirality in drug design and development. PubMed. [Link]
-
Role of Chirality in Drugs. Juniper Publishers. [Link]
-
Practical enantioselective synthesis of beta-substituted-beta-amino esters. PubMed. [Link]
-
Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. National Center for Biotechnology Information. [Link]
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]
-
“Mix and Shake” Method for Configurational Assignment by NMR: Application to Chiral Amines and Alcohols. ACS Publications. [Link]
-
Enantioselective synthesis of .beta.-amino esters through high pressure-induced addition of amines to .alpha.,.beta.-ethylenic esters. Journal of the American Chemical Society. [Link]
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Center for Biotechnology Information. [Link]
-
Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Center for Biotechnology Information. [Link]
-
FDA issues flexible policy on chiral drugs. ACS Publications. [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
-
Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]
-
Development of New Stereoisomeric Drugs. FDA. [Link]
-
Assigning Group Priorities- The Cahn, Ingold, Prelog rules. University of Calgary. [Link]
-
Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]
-
CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]
-
Naming of Chiral Drugs: Should We Revisit? Journal of Health & Biomedical Law. [Link]
-
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. National Center for Biotechnology Information. [Link]
-
3.6 Cahn-Ingold Prelog Rules. Chemistry LibreTexts. [Link]
-
Specific rotation – Knowledge and References. Taylor & Francis. [Link]
-
Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. LinkedIn. [Link]
-
(A) Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. (B) Amino donor optimization employing (S) - ResearchGate. ResearchGate. [Link]
-
Designating the Configuration of Chiral Centers. Michigan State University. [Link]
-
ONE-POT PREPARATION OF ETHYL 2(Z)-4-(ANILINOXY)- PENTENOATE BY α-AMINOXYLATION OF PROPANAL FOLLOWED BY Z-SELECTIVE HWE REACTION. J-STAGE. [Link]
-
How to Determine the R and S Configuration. Chemistry Steps. [Link]
-
Ethyl 4-aminopentanoate hydrochloride. PubChem. [Link]
-
How to Assign R / S Configurations to Chiral Centers. Dummies.com. [Link]
-
Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators. The Journal of Organic Chemistry. [Link]
-
Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Arkivoc. [Link]
-
Chapter 3: Conformation and Stereochemistry. Organic Chemistry. [Link]
-
A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. National Center for Biotechnology Information. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. National Center for Biotechnology Information. [Link]
-
Chapter 4 Stereochemistry. Organic Chemistry. [Link]
-
Butanoic acid, 3-hydroxy-, ethyl ester, (S). Organic Syntheses Procedure. [Link]
-
Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxy butanoate in an Aqueous-Organic Solvent Biphasic System Using Dried Baker's Yeast. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The significance of chirality in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 7. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 8. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 11. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How to Assign R / S Configurations to Chiral Centers | dummies [dummies.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Practical enantioselective synthesis of beta-substituted-beta-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
